molecular formula C15H11N7O B2847958 N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396845-66-1

N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2847958
CAS No.: 1396845-66-1
M. Wt: 305.301
InChI Key: OPNBXXMHDLDKLZ-UHFFFAOYSA-N
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Description

“N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide” is a complex organic compound that contains several heterocyclic components, including a benzimidazole and an imidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized via the reaction of o-phenylenediamine with a carboxylic acid derivative . Imidazoles can be synthesized through a variety of methods, including the reaction of an aldehyde with o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. Benzimidazoles have a two-ring structure with nitrogen atoms at the 1 and 3 positions . Imidazoles have a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Benzimidazoles and imidazoles can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and the overall structure of the molecule. Generally, benzimidazoles and imidazoles are stable under normal conditions .

Scientific Research Applications

Molecular Docking and ADME Prediction

Research by Şenkardeş et al. (2022) focused on the synthesis of novel derivatives related to N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide for their α-glucosidase inhibitory activity. The study also included molecular docking studies to understand the binding interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate the pharmacokinetic properties of these compounds. Their findings suggest potential applications in managing diabetes through enzyme inhibition, highlighting the compound's therapeutic potential beyond its structural interest (Şenkardeş, Kulabaş, & Kucukguzel, 2022).

Functionalization Reactions for Compound Synthesis

Yıldırım et al. (2005) explored the functionalization reactions of related compounds to this compound, showcasing methods to create complex molecules with potential biological activities. This work underlines the versatility of such compounds as building blocks in organic synthesis, enabling the creation of a diverse array of bioactive molecules for further pharmacological evaluation (Yıldırım, Kandemirli, & Demir, 2005).

Antiviral and Antimicrobial Activity

Hebishy et al. (2020) described the synthesis of benzamide-based derivatives, exhibiting remarkable anti-avian influenza virus activity. This research suggests the potential of this compound related compounds in contributing to the development of new antiviral agents, especially against strains of influenza (Hebishy, Salama, & Elgemeie, 2020).

Antibacterial Applications

Patil et al. (2015) synthesized novel derivatives displaying significant antibacterial activity against various bacterial strains. These findings indicate the potential application of this compound and its derivatives in developing new antibacterial agents, contributing to the fight against bacterial resistance (Patil, Padalkar, Phatangare, Umape, Borase, & Sekar, 2015).

Cardiac Electrophysiological Activity

Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, related to this compound, as selective class III agents. This research highlights the potential use of such compounds in treating arrhythmias, offering insights into the development of novel therapeutic agents for cardiovascular diseases (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzimidazoles and imidazoles are found in a variety of biologically active compounds and can interact with biological targets in different ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c23-14(19-15-17-10-3-1-2-4-11(10)18-15)12-5-6-13(21-20-12)22-8-7-16-9-22/h1-9H,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNBXXMHDLDKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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